Mechanism-Based Differentiation: SKL2001 Activates Wnt Signaling Without Inhibiting GSK‑3β, Unlike CHIR99021 and LiCl
SKL2001 disrupts the Axin/β‑catenin protein interaction, preventing β‑catenin phosphorylation and degradation, while leaving the enzymatic activities of CK1 and GSK‑3β unaffected [1]. In a cell‑free kinase assay, SKL2001 exhibited ≤8.5% inhibition of GSK‑3α/β and 18 other kinases at 10 µM . In contrast, CHIR99021 is a potent, direct GSK‑3β inhibitor with an IC₅₀ of 6.7 nM, and LiCl also inhibits GSK‑3β (IC₅₀ ≈ 2 mM) [2]. Therefore, SKL2001 achieves β‑catenin stabilization through a unique protein‑interaction disruption mechanism that is orthogonal to kinase inhibition.
| Evidence Dimension | GSK‑3β enzymatic inhibition |
|---|---|
| Target Compound Data | ≤8.5% inhibition at 10 µM |
| Comparator Or Baseline | CHIR99021 IC₅₀ = 6.7 nM; LiCl IC₅₀ ≈ 2 mM |
| Quantified Difference | >1000‑fold lower inhibition relative to GSK‑3β inhibitors |
| Conditions | Cell‑free kinase activity assay (SKL2001); biochemical kinase assay (CHIR99021, LiCl) |
Why This Matters
Researchers requiring Wnt pathway activation without confounding GSK‑3β‑mediated effects on insulin signaling, neuronal function, or cell cycle should select SKL2001 to avoid off‑target liabilities inherent to kinase inhibitors.
- [1] Gwak, J. et al. (2012). as cited in Section 1. View Source
- [2] Ryves, W.J. & Harwood, A.J. (2001). Lithium inhibits glycogen synthase kinase-3 by competition for magnesium. Biochemical and Biophysical Research Communications, 280(3), 720–725. View Source
